molecular formula C11H14N2O B2705810 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide CAS No. 1707349-40-3

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

Cat. No. B2705810
CAS RN: 1707349-40-3
M. Wt: 190.246
InChI Key: CJUCOOAPJGBEPQ-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-1-benzazepine is a biologically important heterocyclic system . It has a molecular formula of C10H13N and an average mass of 147.217 Da . It is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion . A simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one incorporates acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-1-benzazepine is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-1-benzazepine are diverse. For instance, it is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-1-benzazepine include a molecular formula of C10H13N , an average mass of 147.217 Da , and a monoisotopic mass of 147.104797 Da .

Scientific Research Applications

Anticonvulsant Activities

A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives was synthesized and screened for its anticonvulsant activities by the maximal electroshock (MES) test . The MES is the most commonly used method of screening antiepileptic drugs .

Neurotoxicity Evaluation

The neurotoxicity of these compounds was evaluated by the rotarod neurotoxicity test . This test is used to assess the balance and coordination of rodents and can be used to determine the neurotoxic effects of experimental drugs .

Treatment of Cardiovascular Diseases

Benzazepines, including hydrogenated derivatives like 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide, can be promising for the treatment of cardiovascular diseases .

Treatment of Rheumatoid Arthritis

These compounds have also been found to be effective in the treatment of rheumatoid arthritis .

Treatment of Diabetic Retinopathy

Benzazepines have shown potential in the treatment of diabetic retinopathy , a diabetes complication that affects eyes.

Treatment of Osteoporosis

These compounds have also been found to be effective in the treatment of osteoporosis , a condition that weakens bones and makes them fragile.

Treatment of Acute Renal Failure

Benzazepines have shown potential in the treatment of acute renal failure , a severe condition where the kidneys suddenly stop working properly.

Anti-Implantation Agents

5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents . These compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

Safety and Hazards

While specific safety and hazard information for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is not available in the search results, it’s worth noting that one of the benzazepine derivatives, 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, was found to be relatively toxic to mice .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Given their wide range of biological activities, these compounds could have potential applications in the treatment of various diseases, making them a promising area for future research .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-7-3-5-8-4-1-2-6-9(8)13-10/h1-2,4,6,10,13H,3,5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCOOAPJGBEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC2=CC=CC=C2C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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